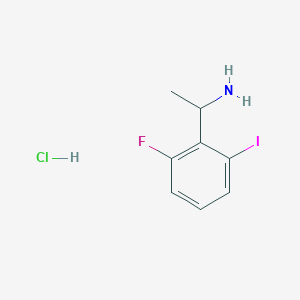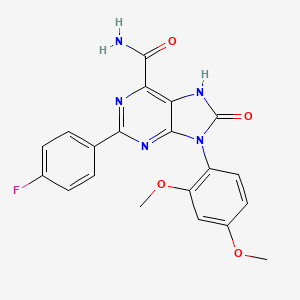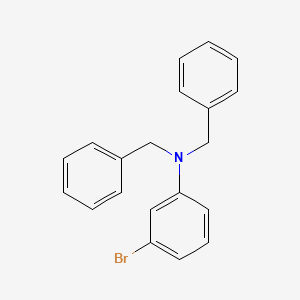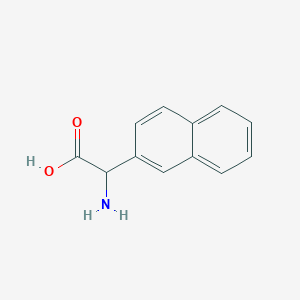![molecular formula C14H12Cl2N2O2 B2429088 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide CAS No. 1183914-12-6](/img/structure/B2429088.png)
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide, also known as DMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In agriculture, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been studied for its pesticidal properties, which could be used to control pests and improve crop yields. In materials science, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been explored for its potential use in the development of organic electronic devices.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in various studies. In particular, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, which could make it a potential drug candidate for the treatment of inflammatory diseases and pain. 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide has also been shown to have pesticidal properties, which could be used to control pests and improve crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful compound for laboratory experiments and for studying its potential applications in various fields. However, one limitation of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate or for other applications.
Orientations Futures
There are several future directions for the study of 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. This could help to develop it as a drug candidate for the treatment of various diseases. Another direction is to explore its pesticidal properties and develop it as a potential alternative to traditional pesticides. Additionally, 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide could be studied for its potential use in the development of organic electronic devices, as it has shown promising properties in this area.
Méthodes De Synthèse
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-(methoxymethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with thionyl chloride and ammonia to yield 3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide.
Propriétés
IUPAC Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-8-9-4-2-3-5-11(9)17-14(19)13-10(15)6-7-12(16)18-13/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRWAWYBQNXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)

![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)